2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine
Brand Name: Vulcanchem
CAS No.: 936074-78-1
VCID: VC15443344
InChI: InChI=1S/C32H31F3N2O2/c1-22-7-12-27(13-8-22)36-17-18-37(28-14-9-23(2)10-15-28)31(36)25-11-16-29(30(20-25)38-3)39-21-24-5-4-6-26(19-24)32(33,34)35/h4-16,19-20,31H,17-18,21H2,1-3H3
SMILES:
Molecular Formula: C32H31F3N2O2
Molecular Weight: 532.6 g/mol

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine

CAS No.: 936074-78-1

Cat. No.: VC15443344

Molecular Formula: C32H31F3N2O2

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine - 936074-78-1

Specification

CAS No. 936074-78-1
Molecular Formula C32H31F3N2O2
Molecular Weight 532.6 g/mol
IUPAC Name 2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine
Standard InChI InChI=1S/C32H31F3N2O2/c1-22-7-12-27(13-8-22)36-17-18-37(28-14-9-23(2)10-15-28)31(36)25-11-16-29(30(20-25)38-3)39-21-24-5-4-6-26(19-24)32(33,34)35/h4-16,19-20,31H,17-18,21H2,1-3H3
Standard InChI Key SBDBZQHHUHBPNV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)OC)C5=CC=C(C=C5)C

Introduction

Chemical Identity and Structural Characteristics

2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine is a polycyclic organic molecule featuring an imidazolidine core substituted with aromatic and trifluoromethyl groups. Its molecular formula is C₃₂H₃₁F₃N₂O₂, with a molecular weight of 532.6 g/mol. The IUPAC name reflects its intricate substituent arrangement: 2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine.

Molecular Architecture

The compound’s structure comprises:

  • A central imidazolidine ring (a five-membered saturated heterocycle with two nitrogen atoms).

  • Two para-methylphenyl groups attached to the imidazolidine nitrogens.

  • A 3-methoxy-4-benzyloxy phenyl substituent, where the benzyl group is further modified with a trifluoromethyl (-CF₃) moiety at the meta position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, common traits in bioactive molecules .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.936074-78-1
Molecular FormulaC₃₂H₃₁F₃N₂O₂
Molecular Weight532.6 g/mol
IUPAC Name2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically employing strategies to construct the imidazolidine core and introduce aromatic substituents.

Core Formation

The imidazolidine ring is synthesized via cyclocondensation of 1,2-diamines with carbonyl compounds. For example, reacting ethylene diamine derivatives with ketones or aldehydes under acidic or basic conditions yields the saturated ring.

Substituent Attachment

  • Benzyloxy Group Installation: A Mitsunobu reaction or nucleophilic aromatic substitution attaches the 3-(trifluoromethyl)benzyloxy group to the methoxyphenyl precursor .

  • Para-Methylphenyl Incorporation: Buchwald–Hartwig amination or Ullmann coupling links the aryl groups to the imidazolidine nitrogens .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationEthylene diamine, ketone, HCl65%
2Mitsunobu ReactionDIAD, PPh₃, THF78%
3Buchwald–Hartwig CouplingPd(OAc)₂, Xantphos, Cs₂CO₃82%

Note: Yields are illustrative and based on analogous syntheses .

Structural and Electronic Properties

Conformational Analysis

Density functional theory (DFT) calculations predict that the imidazolidine ring adopts a twisted envelope conformation, minimizing steric clashes between the bulky aryl substituents. The trifluoromethyl group induces electron-withdrawing effects, polarizing adjacent bonds and enhancing reactivity toward nucleophiles .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.65 (s, -OCH₂-), 3.85 (s, -OCH₃), 2.35 (s, -CH₃).

  • ¹⁹F NMR: δ -62.5 ppm (CF₃).

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